5-Bromo-N,N-diethyl-2-phenylpyrimidin-4-amine
Description
5-Bromo-N,N-diethyl-2-phenylpyrimidin-4-amine is a pyrimidine derivative featuring a bromine atom at position 5, a phenyl group at position 2, and diethylamine substitution at position 2. For example, 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (CAS: 733039-20-8) is synthesized via reaction of 5-bromo-2,4-dichloropyrimidine with cyclopentylamine in the presence of a base [1]. Similar routes using diethylamine instead of cyclopentylamine could yield the target compound.
The bromine atom may also confer metabolic stability, as seen in brominated indole alkaloids with antidepressant activity [7].
Properties
CAS No. |
823796-33-4 |
|---|---|
Molecular Formula |
C14H16BrN3 |
Molecular Weight |
306.20 g/mol |
IUPAC Name |
5-bromo-N,N-diethyl-2-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C14H16BrN3/c1-3-18(4-2)14-12(15)10-16-13(17-14)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 |
InChI Key |
YVTQHJZJIYKHPH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=NC=C1Br)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Bromo-N,N-diethyl-2-phenylpyrimidin-4-amine typically involves the bromination of N,N-diethyl-2-phenylpyrimidin-4-amine. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-Bromo-N,N-diethyl-2-phenylpyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boronic acids.
Scientific Research Applications
5-Bromo-N,N-diethyl-2-phenylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 5-Bromo-N,N-diethyl-2-phenylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrimidine ring play crucial roles in binding to these targets, influencing their activity and leading to various biological effects . Detailed pathways and molecular interactions are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
| Compound Name | Substituents (Positions) | Molecular Weight | Key Findings | Reference |
|---|---|---|---|---|
| 5-Bromo-N,N-diethyl-2-phenylpyrimidin-4-amine | 5-Br, 2-Ph, 4-NEt₂ | 334.21 (calc.) | Hypothetical: Expected high lipophilicity and receptor-binding versatility. | — |
| 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | 5-Br, 2-Cl, 4-NC₅H₉ | 276.56 | 85% yield; used as a precursor in coupling reactions [1]. | [14] |
| 5-Bromo-N,N-dimethyltryptamine (2d) | Indole-5-Br, N,N-dimethyl | 267.14 | High affinity for 5-HT1A, 5-HT2B, and 5-HT7 receptors [6]. | [6] |
| 5-Azido-4-(5-bromo-2,4-dimethoxyphenyl)-6-phenylpyrimidin-2-amine (2k) | 5-Br, 2-N₃, 4-(Ph, OMe₂) | 426.32 | 91% yield; studied for enzyme binding via docking simulations [9]. | [9] |
| 5-Bromo-2-chloro-N-(4-fluorophenyl)pyrimidin-4-amine | 5-Br, 2-Cl, 4-N(4-F-C₆H₄) | 302.53 | Structural analog with enhanced halogen bonding potential [20]. | [20] |
Key Comparisons
Substituent Effects on Reactivity and Binding Halogen vs. Aromatic vs.
Biological Activity Serotonin Receptor Affinity: Brominated tryptamines (e.g., 2d) show strong binding to serotonin receptors (5-HT1A, 5-HT2B), suggesting that the target pyrimidine derivative may exhibit similar activity if the diethylamine group aligns with receptor pharmacophores [6].
Synthetic Accessibility
- Yield and Purity : Analogous compounds (e.g., 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine) achieve high yields (85%) under mild conditions, suggesting efficient scalability for the target compound [1].
- Functional Group Compatibility : The phenyl group at position 2 may stabilize the pyrimidine ring against hydrolysis compared to chlorine in analogs like 1 [14].
Challenges and Opportunities
- Metabolic Stability : Brominated compounds like 5,6-dibromo-N,N-dimethyltryptamine exhibit prolonged half-lives in vivo, a trait that may extend to the target compound [7].
- Toxicity Risks : Diethylamine substituents could pose hepatotoxicity concerns, necessitating further ADMET profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
